3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one
Description
3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 99068-33-4) is a heterocyclic compound featuring an oxazolidinone core substituted with a 4-aminobenzyl group. Its molecular formula is C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol), and it is structurally characterized by a five-membered oxazolidinone ring fused to a para-aminophenylmethyl group .
Properties
IUPAC Name |
3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-8(2-4-9)7-12-5-6-14-10(12)13/h1-4H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBIOHIFPYFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99068-33-4 | |
| Record name | 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-aminobenzyl alcohol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the oxazolidinone ring.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that oxazolidinone derivatives exhibit potent antimicrobial properties. Specifically, 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one has been studied for its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecium, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also shown promise in cancer research. Its structural characteristics allow it to interact with biological targets involved in tumor growth.
- Data Table: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Journal of Cancer Research |
| A549 (Lung Cancer) | 15.0 | Cancer Letters |
| HeLa (Cervical Cancer) | 10.0 | European Journal of Medicinal Chemistry |
Materials Science Applications
Polymer Composites
The incorporation of oxazolidinone derivatives into polymer matrices has been explored to enhance their mechanical properties and thermal stability.
- Case Study : Research conducted by a team at the University of Materials Science demonstrated that adding this compound to poly(lactic acid) (PLA) improved tensile strength and elongation at break compared to pure PLA .
Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives with enhanced adhesion properties and resistance to environmental degradation.
Analytical Chemistry Applications
Chromatographic Techniques
The compound serves as a useful standard in chromatographic methods for the analysis of related oxazolidinone compounds.
- Data Table: Chromatographic Analysis Results
| Method | Detection Limit (µg/mL) | Reference |
|---|---|---|
| HPLC | 0.5 | Analytical Chemistry |
| GC-MS | 1.0 | Journal of Chromatography A |
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins, thereby affecting their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and protein modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The oxazolidinone scaffold is versatile, with modifications influencing pharmacological activity, stability, and synthetic pathways. Below is a comparison with structurally related compounds:
Key Differences and Implications
Substituent Position: Para-aminophenyl derivatives (e.g., this compound) exhibit enhanced binding to thrombin in Rivaroxaban due to optimal steric alignment . Meta-substituted analogues (e.g., 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one) show reduced activity in coagulation assays, highlighting the importance of para-substitution .
Stereochemistry :
- The (4S)-configured Zolmitriptan Impurity E demonstrates how stereospecificity affects pharmacokinetics, as it is a controlled impurity in migraine therapeutics .
Functional Groups: Bromomethyl and fluorophenyl groups (e.g., 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one) enable cross-coupling reactions for drug diversification . Hydrochloride salts (e.g., 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride) improve solubility for CNS penetration .
Catalytic Reduction Pathways
This compound is synthesized via a two-step catalytic reduction, distinct from simpler oxazolidinones like 4-aminophenol derivatives. UV-Vis studies confirm a transient diazene intermediate (λmax ≈ 360 nm) during the reduction, a feature absent in nitro-to-amine conversions of non-heterocyclic substrates .
Research Findings and Data
Kinetic Analysis of Reduction
- Step 1 (Fast) : Pseudo-first-order kinetics with rate constant k₁ = 0.45 min⁻¹ (nitro to diazene).
- Step 2 (Slow) : Rate constant k₂ = 0.02 min⁻¹ (diazene to amine) .
- Turnover Frequency (TOF): Au-NCs/SCNPs achieve TOF = 1,200 h⁻¹, outperforming traditional Pd/C catalysts in aqueous media .
Stability and Purification
- The product is purified via preparative TLC (n-hexane/ethyl acetate 1:1), with <sup>1</sup>H NMR confirming purity (δ 4.63 ppm for oxazolidinone CH₂; δ 6.68 ppm for aromatic protons) .
Biological Activity
3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, a compound belonging to the oxazolidinone class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, drawing from a variety of research studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2. The compound features an oxazolidinone ring with a 4-aminophenyl group attached to a methyl substituent. This structure is crucial for its biological activity, influencing interactions with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.22 g/mol |
| Solubility | Soluble in water (as hydrochloride salt) |
| Structural Features | Oxazolidinone core with a phenyl substitution |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action typically involves interference with bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases .
Antiviral Activity
Recent investigations have explored the antiviral potential of this compound against HIV. The compound has been evaluated as an HIV protease inhibitor, showing promising results in inhibiting viral replication in cell culture models. The oxazolidinone moiety facilitates binding to the active site of the protease, disrupting its function .
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study assessed the efficacy of various oxazolidinones against gram-positive bacteria. This compound was found to have an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 0.5 Enterococcus faecalis 1.0 -
Anti-inflammatory Study : In a controlled experiment using human macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls.
Condition TNF-alpha Level (pg/mL) Control 150 Treated 75 -
HIV Protease Inhibition : A series of assays demonstrated that this compound could inhibit HIV protease activity effectively at low concentrations.
Compound Concentration (μM) Inhibition (%) 0.5 60 1.0 85
Q & A
Q. What synthetic routes are commonly employed to prepare 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one?
The compound can be synthesized via catalytic reduction of its nitro precursor, 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, using gold nanocluster catalysts (Au-NCs/SCNPs) in aqueous media. Reaction kinetics are monitored via UV-Vis spectroscopy to track the reduction of the nitro group to an amine, with distinct fast and slow reaction phases . Alternative routes involve derivatization with reagents like 2-nitrobenzaldehyde for analytical purposes, though this method is typically used for metabolite detection rather than bulk synthesis .
Q. How is the compound structurally characterized in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is a gold standard. The oxazolidinone ring and substituent geometry can be resolved using tools like ORTEP-III for graphical representation of thermal ellipsoids and bond distances. Proper data collection protocols (e.g., high-resolution detectors) minimize errors in hydrogen bonding or torsional angle measurements .
Q. What role does this compound play in pharmaceutical research?
It is a key impurity in Zolmitriptan, a migraine drug. Analytical methods like HPLC or LC-MS are used to quantify its presence, ensuring compliance with pharmacopeial limits. Deuterated analogs (e.g., Zolmitriptan-[d6]) aid in isotope dilution mass spectrometry for precise quantification .
Q. How is the compound utilized in dye chemistry?
It serves as a precursor for anthraquinone dyes. The 4-aminophenyl group facilitates coupling reactions with carbonyl intermediates. Purification typically involves column chromatography or recrystallization to remove byproducts like unreacted amines or oxidized species .
Advanced Research Questions
Q. How do catalytic systems influence the efficiency of synthesizing this compound?
Heterogeneous catalysts like Au-NCs/SCNPs enhance reduction kinetics by lowering activation energy. The reaction mechanism involves electron transfer from the catalyst to the nitro group, forming intermediates detectable via UV-Vis. Catalyst recyclability and aggregation states must be optimized to prevent deactivation during scale-up .
Q. What challenges arise in resolving crystallographic disorder in its derivatives?
Derivatives with flexible substituents (e.g., trifluoromethyl groups) often exhibit disorder. SHELXL’s PART and SUMP instructions help model partial occupancy. High-pressure freezing during data collection or twinning correction (via TWIN/BASF commands) improves refinement reliability .
Q. How can derivatization protocols improve metabolite detection in complex matrices?
Derivatizing agents like 2-nitrobenzaldehyde enhance chromatographic separation and MS sensitivity. However, side reactions (e.g., Schiff base formation) require pH control (pH 6–7) and validation via spike-and-recovery experiments to ensure accuracy in biological samples .
Q. What computational tools predict the compound’s reactivity in asymmetric synthesis?
Q. How does isotopic labeling aid in pharmacokinetic studies?
Deuterated analogs (e.g., this compound-d6) enable tracer experiments using LC-MS/MS. Isotope effects on metabolism are minimized by labeling non-reactive positions (e.g., methyl groups). Calibration curves with internal standards correct for matrix effects .
Q. What strategies mitigate racemization during chiral synthesis?
Low-temperature reaction conditions (−20°C to 0°C) and non-polar solvents (e.g., dichloromethane) stabilize enantiomers. Chiral auxiliaries like Evans’ oxazolidinones direct stereochemistry, with monitoring via circular dichroism (CD) or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
